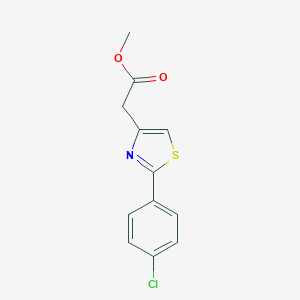

4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

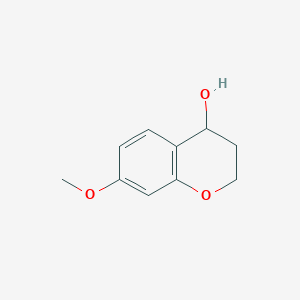

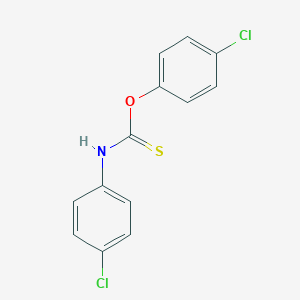

The compound "4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester" is a chemical entity that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a ring of four carbon atoms and one sulfur atom. The specific compound is characterized by the presence of a 4-chlorophenyl group and a methyl ester moiety attached to the thiazole ring.

Synthesis Analysis

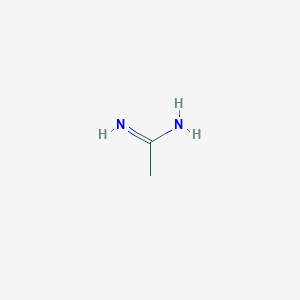

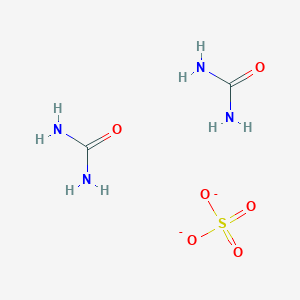

The synthesis of related thiazole derivatives has been reported in the literature. For instance, substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters were prepared through the condensation of thioureas with methyl 3-bromo-3-(4-chlorobenzoyl) propionate, as described in one study . This method could potentially be adapted for the synthesis of "4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester" by modifying the starting materials and reaction conditions to suit the specific structural requirements of the target compound.

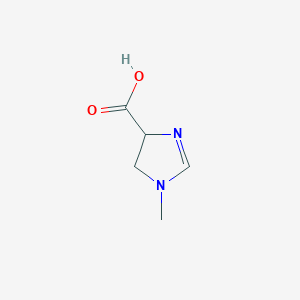

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial in determining their biological activity. The presence of the 4-chlorophenyl group is likely to influence the electronic distribution within the molecule, which can affect its binding to biological targets. The methyl ester functional group could also play a role in the compound's solubility and ability to cross biological membranes .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including acylation, methylation, and cyclodehydration, as indicated by the synthesis of related compounds . These reactions are essential for modifying the thiazole core and introducing different substituents that can enhance the compound's biological activity or alter its physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The specific properties of "4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester" would need to be determined experimentally. However, the literature suggests that thiazole derivatives exhibit a range of activities, including anti-inflammatory and analgesic effects, which are likely related to their chemical properties .

Aplicaciones Científicas De Investigación

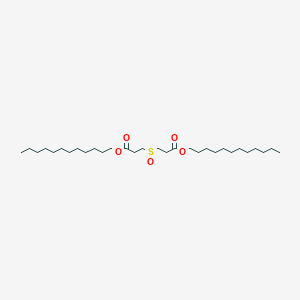

1. Organotin(IV) Carboxylates Synthesis and Biological Activity

Organotin(IV) carboxylates of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid have been synthesized and characterized, showcasing their biological significance through antibacterial and antifungal activities. This research highlights the compound's potential in the development of new antimicrobial agents (Ali et al., 2002).

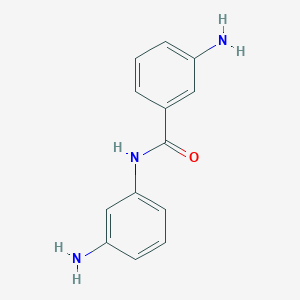

2. Antimicrobial Applications

Formazans derived from the compound have shown moderate antimicrobial activity against pathogenic bacterial and fungal strains, marking it as a candidate for further development in antimicrobial treatment (Sah et al., 2014).

3. Antiviral and Anti-Tobacco Mosaic Virus Activity

Derivatives synthesized from the compound demonstrated certain anti-tobacco mosaic virus activities, indicating potential use in agricultural applications and antiviral research (Chen et al., 2010).

4. Antibacterial Potential

N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides derived from the compound showed significant antibacterial activity against various bacterial strains, pointing towards its potential in developing new antibacterial agents (Siddiqui et al., 2014).

5. Role in Heterocyclic γ-Amino Acids Synthesis

The compound is involved in the synthesis of constrained heterocyclic γ-amino acids, valuable for mimicking secondary structures of proteins, which is crucial in protein engineering and drug design (Mathieu et al., 2015).

6. Antihyperglycemic Activity

A series of 2,4-thiazolidinedione derivatives of aryl-substituted cinnamic acid, synthesized from the compound, were studied for their antihyperglycemic activity, showing potential in the treatment of diabetes (Kumar et al., 2011).

Direcciones Futuras

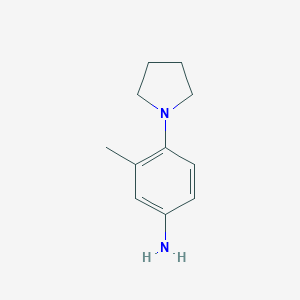

Thiazole derivatives, including TAME, have been the subject of extensive research due to their diverse biological activities . Future research may focus on exploring new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Propiedades

IUPAC Name |

methyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-16-11(15)6-10-7-17-12(14-10)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGJGPMQTCOMSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.